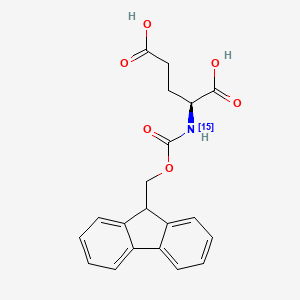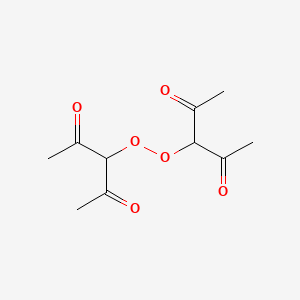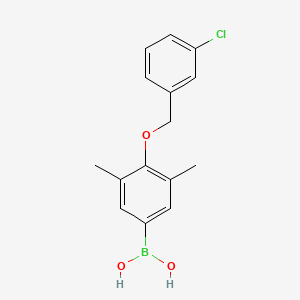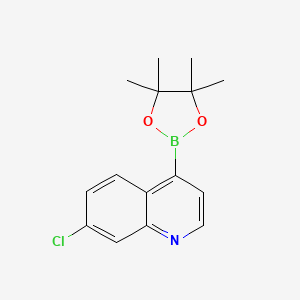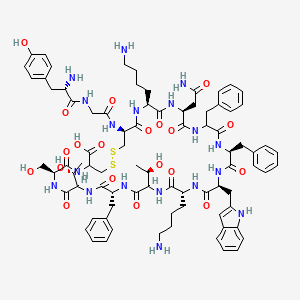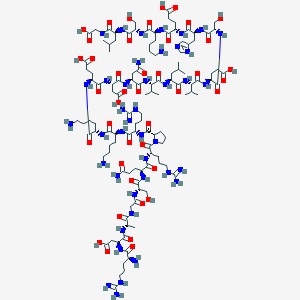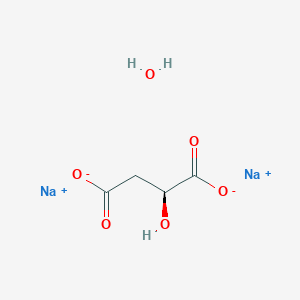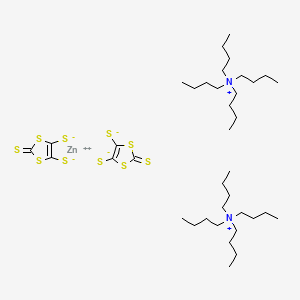
N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2)” is a chemical compound with the molecular formula C38H72N2S10Zn and a molecular weight of 943 g/mol1.
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the resources I have.Chemical Reactions Analysis
I could not find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the resources I have.Applications De Recherche Scientifique
Synthesis and Characterization
Studies have developed new sterically demanding ligands containing biomimetic N3S2 cores, which have been synthesized to explore complexes with [ZnN3S2] cores in monomeric forms with trans-thiolate donor atoms. Such research is pivotal for understanding the coordination chemistry of zinc and its potential applications in catalysis, molecular recognition, and bioinorganic chemistry. For instance, Shaban, Puchta, and Eldik (2010) demonstrated the synthesis, characterization, and DFT calculations of five-coordinate Zinc(II) complexes containing sterically demanding bio-mimetic N3S2 ligands, which highlight the synthetic strategies and the electronic properties of these complexes (Shaban, Puchta, & Eldik, 2010).
Structural and Reactive Properties
Research on zinc thiolate complexes has revealed their structural and reactive properties, contributing to a deeper understanding of zinc's role in biological systems and its potential in material science. The reactivity of zinc thiolate bonds, for instance, has been investigated to understand their redox noninnocence and their relevance in bioinorganic sites, providing insights into oxidative organopolysulfide formation and S3 insertion, which are crucial for developing new materials and understanding biological zinc sites (Ballesteros & Tsui, 2019).
Applications in Molecular Electronics
The synthesis of polyfluoroalkylsulfanyl-substituted tetrathiafulvalene derivatives, through the reaction of specific zinc complexes, opens new avenues in the development of molecular electronics. These derivatives, due to their electrochemical properties and the ability to form cation radical salts, are significant for creating new electronic materials with potential applications in organic electronics and as molecular conductors (Nozdryn et al., 1997).
Safety And Hazards
I could not find specific information on the safety and hazards associated with this compound.
Orientations Futures
The future directions or applications of this compound are not available in the resources I have.
Propriétés
Numéro CAS |
68449-38-7 |
|---|---|
Nom du produit |
N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2) |
Formule moléculaire |
C38H72N2S10Zn |
Poids moléculaire |
943 g/mol |
Nom IUPAC |
zinc;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium |
InChI |
InChI=1S/2C16H36N.2C3H2S5.Zn/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 |
Clé InChI |
ZBBYMGVOKYWSPO-UHFFFAOYSA-J |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



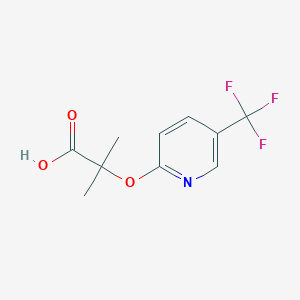
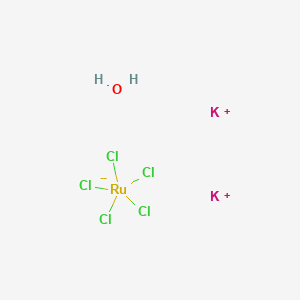

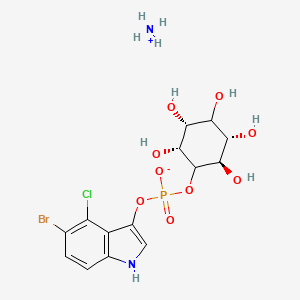
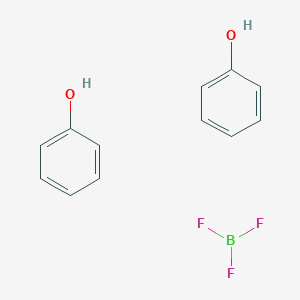
![N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine](/img/structure/B1591442.png)
